Hydrogen Bond Donor Capacity: Target Compound (1 HBD) versus De-Amino Analog 1-Methylimidazole-4,5-dicarbonitrile (0 HBD)
2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile possesses one hydrogen bond donor (the exocyclic –NH2 group at position 2), whereas the structurally closest de-amino comparator, 1-methylimidazole-4,5-dicarbonitrile (CAS 19485-35-9), possesses zero hydrogen bond donors [1]. The target compound also provides 5 hydrogen bond acceptors (two imidazole ring nitrogens, two nitrile nitrogens, and the amino nitrogen) compared to 4 acceptors for the de-amino analog . This differential HBD capacity is a binary (present/absent) distinction that cannot be bridged by formulation adjustments.
| Evidence Dimension | Hydrogen bond donor count (HBD) and acceptor count (HBA) |
|---|---|
| Target Compound Data | HBD = 1; HBA = 5; TPSA = 91.42 Ų |
| Comparator Or Baseline | 1-Methylimidazole-4,5-dicarbonitrile (CAS 19485-35-9): HBD = 0; HBA = 3–4; TPSA = 65.40 Ų |
| Quantified Difference | ΔHBD = +1 (infinite relative increase); ΔHBA = +1 to +2; ΔTPSA = +26.02 Ų (+40%) |
| Conditions | Computational prediction (Cactvs/Lexichem); TPSA calculated by standard topological method |
Why This Matters
The presence of a hydrogen bond donor is a prerequisite for participation in canonical drug–target hydrogen bonding networks; procurement of the de-amino analog for medicinal chemistry campaigns will eliminate this key pharmacophoric feature and produce negative SAR results.
- [1] PubChem Compound Summary. 1-Methylimidazole-4,5-dicarbonitrile, CID 226749. Hydrogen Bond Donor Count: 0 (computed by Cactvs 3.4.8.18). Accessed May 2026. View Source
